molecular formula C7H9Cl2N3O B1396946 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride CAS No. 1332530-62-7

6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride

Cat. No.: B1396946
CAS No.: 1332530-62-7
M. Wt: 222.07 g/mol
InChI Key: URPIVHKMCJYGTP-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a dihydroimidazo-pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride typically involves multiple steps, starting with the formation of the dihydroimidazo-pyridazine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate starting materials, such as amines and aldehydes, under acidic or basic conditions.

  • Methoxylation: The methoxy group is introduced using methylation agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amines or other reduced forms.

  • Substitution: Substitution reactions can replace the chloro or methoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amines, and other substituted forms.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure but may have different substituents.

  • Chloro-substituted heterocycles: Other chloro-substituted heterocyclic compounds with varying functional groups.

Uniqueness: 6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility set it apart from other similar compounds.

Properties

IUPAC Name

6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c1-12-7-4-9-6-3-2-5(8)10-11(6)7;/h2-3,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPIVHKMCJYGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN=C2N1N=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
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6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
Reactant of Route 5
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride
Reactant of Route 6
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride

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